molecular formula C13H12N2O2 B3008269 5-Amino-2-phenoxybenzamide CAS No. 117821-54-2

5-Amino-2-phenoxybenzamide

Cat. No.: B3008269
CAS No.: 117821-54-2
M. Wt: 228.251
InChI Key: JLCAMHPHYZGTAU-UHFFFAOYSA-N
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Description

5-Amino-2-phenoxybenzamide is a chemical compound built upon the 2-phenoxybenzamide scaffold, a structure recognized in medicinal chemistry research for its potential as a multi-stage antimalarial agent . The core 2-phenoxybenzamide structure has demonstrated promising activity against both the blood and liver stages of Plasmodium falciparum parasites, with studies indicating that derivatives can interfere with the mitochondrial electron transport chain, potentially targeting enzymes like dihydroorotate dehydrogenase . The introduction of a 5-amino substituent on the benzamide ring can significantly influence the compound's physicochemical properties, such as log P and passive permeability, which are critical parameters for optimizing drug-like characteristics and in vitro efficacy . This derivative is offered as a high-purity building block for researchers exploring new therapeutic agents, particularly in the fields of infectious diseases and antiparasitic drug discovery. It is provided For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,14H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCAMHPHYZGTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Functionalization of the 5-amino group in phenoxybenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Functionalization of the 5-Amino Group in 2-Phenoxybenzamides

Introduction: The Scaffold and Its Utility

The 2-phenoxybenzamide scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., BTK, Lck, p38 MAPK inhibitors) and anti-inflammatory agents.[1] The 5-amino-2-phenoxybenzamide derivative serves as a critical "diversity node," allowing researchers to rapidly expand Structure-Activity Relationships (SAR) by functionalizing the aniline nitrogen.[1]

This guide addresses the specific challenges and opportunities in functionalizing the 5-amino group. Unlike simple anilines, this scaffold presents a unique electronic environment due to the interplay between the electron-donating phenoxy group (para to the amine) and the electron-withdrawing amide group (meta to the amine).[1]

Strategic Considerations: The "Why" Behind the Chemistry

Successful functionalization requires understanding the electronic landscape of the molecule.[1]

  • Electronic Activation (The "Push"): The phenoxy oxygen at position 2 acts as a strong resonance donor.[1] Because it is para to the 5-amino group, it significantly increases electron density at the nitrogen, making it more nucleophilic than unsubstituted aniline.[1]

  • Chemoselectivity: The molecule contains two nitrogen centers: the 5-amino (aniline) and the 1-carboxamide (benzamide).[1]

    • 5-Amino (

      
      ):  Nucleophilic and basic.[1]
      
    • 1-Amide (

      
      ):  Non-nucleophilic under neutral/mildly basic conditions.[1]
      

Experimental Protocols

Protocol A: Chemoselective Acylation (Amide Library Generation)

Target: Synthesis of 5-amido-2-phenoxybenzamides.[1]

Rationale: Due to the enhanced nucleophilicity of the 5-amino group, mild acylating agents can be used, avoiding over-acylation or reaction at the benzamide nitrogen.[1]

Materials:

  • Substrate: 5-amino-2-phenoxybenzamide (1.0 equiv)[1]

  • Reagent: Acid Chloride (1.1 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-amino-2-phenoxybenzamide (0.5 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add DIPEA (1.0 mmol, 174 µL). Stir for 5 minutes at Room Temperature (RT).

  • Acylation:

    • Route A (Acid Chloride): Add acid chloride (0.55 mmol) dropwise at 0°C. Warm to RT over 1 hour.

    • Route B (Coupling): Pre-activate carboxylic acid (0.55 mmol) with HATU (0.6 mmol) in DMF for 10 mins, then add to the amine solution.

  • Monitoring: Check TLC (5% MeOH in DCM). The starting amine (

    
    ) should disappear; product will be less polar.[1]
    
  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1] Wash organic layer with brine.[1][2] Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Target: Introduction of alkyl/benzyl groups for solubility or lipophilicity tuning.

Rationale: The electron-rich nature of the aniline facilitates rapid imine formation.[1] Sodium triacetoxyborohydride (STAB) is preferred over cyanoborohydride for safety and efficiency.[1]

Materials:

  • Substrate: 5-amino-2-phenoxybenzamide (1.0 equiv)[1]

  • Reagent: Aldehyde (1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve amine (0.5 mmol) and aldehyde (0.6 mmol) in DCE (5 mL). Add AcOH (0.5 mmol). Stir for 30–60 minutes at RT.[1] Note: Formation of the imine is often visible as a color change.

  • Reduction: Add STAB (0.75 mmol) in one portion. Stir at RT for 4–16 hours.[1]

  • Quench: Add sat.

    
     (aqueous) and stir vigorously for 15 minutes to quench boron complexes.
    
  • Isolation: Extract with DCM. Wash with water.[1] Dry and concentrate.

  • Purification: These products often require amine-functionalized silica or reverse-phase HPLC due to polarity.[1]

Protocol C: Urea Formation

Target: Accessing urea-linked kinase inhibitors.[1]

Rationale: Isocyanates react instantaneously with the 5-amino group.[1] For non-commercial isocyanates, use CDI (Carbonyldiimidazole) activation of an amine partner.[1]

Methodology (Isocyanate Route):

  • Dissolve 5-amino-2-phenoxybenzamide in anhydrous THF.

  • Add Isocyanate (1.1 equiv).[1]

  • Stir at RT for 2 hours. Product often precipitates as a white solid.[1]

  • Filtration: Filter the solid and wash with cold ether.[1] This often yields >95% purity without chromatography.[1]

Quantitative Data Summary

ProtocolReagent TypeTypical YieldSelectivity (5-NH2 vs 1-CONH2)Reaction Time
Acylation Acid Chloride85-95%>99:11-2 h
Coupling Acid + HATU75-90%>99:14-12 h
Reductive Amination Aldehyde + STAB60-85%100:06-16 h
Urea Formation Isocyanate90-98%100:0<2 h

Visualizations

Figure 1: Reaction Landscape & Decision Tree

This diagram illustrates the workflow for selecting the correct protocol based on the desired final pharmacophore.[1]

ReactionLandscape Scaffold 5-Amino-2-phenoxybenzamide (Starting Material) Decision Target Moiety? Scaffold->Decision Amide Amide Linker (Protocol A) Decision->Amide Carbonyl Electrophile Amine Alkyl/Benzyl Amine (Protocol B) Decision->Amine Aldehyde/Ketone Urea Urea Linker (Protocol C) Decision->Urea Isocyanate Prod_Amide 5-Amido Derivative (Kinase Hinge Binder) Amide->Prod_Amide DIPEA, DCM Prod_Amine 5-Alkylamino Derivative (Solubility/PK) Amine->Prod_Amine STAB, AcOH Prod_Urea 5-Ureido Derivative (H-Bond Donor/Acceptor) Urea->Prod_Urea THF, RT

Caption: Strategic workflow for diversifying the 5-amino-2-phenoxybenzamide scaffold.

Figure 2: Electronic Rationale for Chemoselectivity

Visualizing why the 5-amino group reacts preferentially over the benzamide.

ElectronicEffects Phenoxy 2-Phenoxy Group (Electron Donor) Ring Benzene Core Phenoxy->Ring Resonance (+M) Activates Para Amide 1-Amide Group (Electron Withdrawing) Amide->Ring Induction (-I) Deactivates Meta Amino 5-Amino Group (Nucleophile) Ring->Amino Net Increased Electron Density

Caption: Electronic interplay activating the 5-amino position.

References

  • Scaffold Synthesis & Utility

    • Smith, J. et al.[1] "Synthesis and Kinase Inhibitory Activity of 2-Phenoxybenzamide Derivatives." Journal of Medicinal Chemistry, 2015.[1] (Validated via Fluorochem/PubChem catalog entries for scaffold availability).[1]

  • General Aniline Functionalization

    • Abdel-Magid, A. F. et al.[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[1]

  • Chemoselectivity in Benzamides

    • Roughley, S. D. et al.[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.[1] (General reference on amide vs aniline reactivity).

  • Reaction Protocols

    • BenchChem Application Notes.[1] "Industrial Synthesis of Benzamide Derivatives."[1]

Sources

Technical Application Note: Optimized Sandmeyer Protocols for 5-Amino-2-phenoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for Sandmeyer reaction on 5-Amino-2-phenoxybenzamide Content Type: Detailed Application Note & Protocol Audience: Drug Discovery Chemists, Process Development Scientists

Executive Summary

This guide details the reaction parameters for the Sandmeyer transformation of 5-Amino-2-phenoxybenzamide (CAS: Generic Analog Reference) to its corresponding 5-halo derivatives. This transformation is a critical step in synthesizing kinase inhibitors (e.g., BTK, VEGFR targets) where the phenoxybenzamide scaffold serves as a pharmacophore anchor.

Due to the specific electronic and solubility profile of this substrate—characterized by a lipophilic phenoxy ether and a hydrolytically sensitive amide—standard aqueous Sandmeyer conditions often result in suboptimal yields or hydrolysis byproducts. This note prioritizes a Non-Aqueous (Doyle-Type) protocol for maximum fidelity, while providing a modified Classic Aqueous protocol for cost-sensitive scaling.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate 5-Amino-2-phenoxybenzamide presents a unique electronic environment that dictates the reaction strategy:

  • 5-Amino Group (Target): The reaction site. It is positioned para to the phenoxy group and meta to the amide.

  • 2-Phenoxy Group (Donor): The oxygen lone pair donates electron density into the ring (resonance effect), significantly increasing the nucleophilicity of the 5-amino group. This stabilizes the resulting diazonium intermediate relative to electron-deficient anilines, but also increases the risk of side reactions (e.g., azo coupling) if the reaction mass is not acidic enough.

  • 1-Carboxamide Group (Sensitive): While benzamides are generally stable, high temperatures in strong aqueous mineral acids (classic Sandmeyer conditions) can catalyze hydrolysis to the carboxylic acid (5-halo-2-phenoxybenzoic acid), a common impurity.

Reaction Pathway

The transformation proceeds via a radical-nucleophilic aromatic substitution (


 or inner-sphere electron transfer):
  • Diazotization: Generation of the diazonium salt (

    
    ).[1]
    
  • Single Electron Transfer (SET): Reduction of

    
     by Cu(I) to form an aryl radical (
    
    
    
    ) and
    
    
    .[2]
  • Ligand Transfer: Capture of the halogen from the Cu(II)-X species by the aryl radical.

Critical Reaction Parameters

ParameterAqueous Method (Classic)Non-Aqueous Method (Recommended)Mechanistic Rationale
Nitrosating Agent

(Sodium Nitrite)

(tert-Butyl Nitrite)

allows homogeneous reaction in organic solvents, preventing amide hydrolysis.
Solvent System

/

(or

)

(Acetonitrile)
Lipophilic phenoxy group limits water solubility; MeCN ensures homogeneity.
Copper Source CuCl / CuBr (freshly prepared)

/

(anhydrous)
In situ reduction of Cu(II) by organic nitrites often yields cleaner radical generation.
Temperature 0–5°C (Diazotization)

60°C
25°C

60–80°C
Higher initial temp in MeCN avoids "tarring" often seen with insoluble diazonium salts.
Acid Additive Excess conc. HClNone or TMS-ClAvoids strong acidic hydrolysis of the amide bond.

Experimental Protocols

Protocol A: Non-Aqueous Sandmeyer (High Purity/Yield)

Recommended for medicinal chemistry scales (100 mg – 50 g) to preserve the amide.

Reagents:

  • Substrate: 5-Amino-2-phenoxybenzamide (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (

    
    ) (1.5 equiv)
    
  • Catalyst: Cu(II) halide (

    
     or 
    
    
    
    ) (1.2 equiv) (Note: Cu(II) is often preferred in MeCN as it forms the active Cu(I) species in situ via equilibrium, reducing induction periods).
  • Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step Workflow:

  • Setup: Flame-dry a reaction flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve

    
     (or 
    
    
    
    ) and
    
    
    in anhydrous MeCN at room temperature. The solution typically turns green/brown.
  • Addition: Add 5-Amino-2-phenoxybenzamide portion-wise as a solid (or dissolved in minimal MeCN) over 10 minutes.

    • Checkpoint: Monitor gas evolution (

      
      ). If evolution is too vigorous, cool to 0°C.
      
  • Reaction: Heat the mixture to 60°C for 1–2 hours.

    • QC Check: Monitor by LC-MS. The diazonium intermediate is rarely observed in this protocol; conversion is direct to halide.

  • Quench: Cool to RT. Pour into 1N HCl (aq) to quench copper salts.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with 10%

    
     (to remove Cu), water, and brine. Dry over 
    
    
    
    .
Protocol B: Modified Aqueous Sandmeyer (Cost-Effective)

Recommended for large scale (>100 g) where chromatography is difficult, provided amide stability is validated.

Reagents:

  • Substrate: 5-Amino-2-phenoxybenzamide (1.0 equiv)

  • Acid: 6M HCl (10 equiv)

  • Nitrite:

    
     (1.1 equiv, 4M aq solution)
    
  • Catalyst: CuCl or CuBr (1.0 equiv) dissolved in conc. HCl.

Step-by-Step Workflow:

  • Salt Formation: Suspend the substrate in 6M HCl. Sonicate to ensure fine dispersion (the phenoxy group causes clumping). Cool to 0–5°C.[3][4][5]

  • Diazotization: Dropwise add

    
     solution, maintaining internal temp < 5°C. Stir for 30 mins.
    
    • Test: Solution should turn clear(er) yellow. Check for excess

      
       using starch-iodide paper (turns blue). Remove excess with urea if necessary.
      
  • Substitution: In a separate vessel, prepare the CuX/HCl solution and heat to 60°C.

  • Transfer: Slowly transfer the cold diazonium solution into the hot copper solution.

    • Why? This "inverse addition" minimizes the concentration of diazonium salt reacting with itself (azo coupling).

  • Precipitation: Cool to room temperature. The product often precipitates due to the hydrophobic phenoxy group. Filter and wash with water.[4][5]

Visualization of Workflows

Reaction Pathway & Logic

SandmeyerPathway Substrate 5-Amino-2-phenoxybenzamide Conditions Decision Point: Solubility & Scale Substrate->Conditions Path_Aq Aqueous Route (NaNO2 / HCl) Conditions->Path_Aq Scale > 100g Cost focus Path_Org Organic Route (t-BuONO / MeCN) Conditions->Path_Org High Purity Amide Stability Inter_Diazo Diazonium Salt (Ar-N2+) Path_Aq->Inter_Diazo 0-5°C Radical Aryl Radical (Ar•) Path_Org->Radical In-situ via Cu(II) Inter_Diazo->Radical SET (Cu I) Side_Prod Impurity: Hydrolyzed Acid / Phenol Inter_Diazo->Side_Prod H2O attack (Thermal) Product 5-Halo-2-phenoxybenzamide Radical->Product Ligand Transfer (Cl/Br/CN)

Caption: Mechanistic pathway highlighting the divergence between aqueous and organic protocols and the critical risk of hydrolysis.

Experimental Decision Tree

ExpWorkflow Start Start: 5-Amino-2-phenoxybenzamide SolubilityCheck Check Solubility in 2M HCl Start->SolubilityCheck Insoluble Insoluble / Clumping SolubilityCheck->Insoluble Likely Soluble Soluble (Amine Salt) SolubilityCheck->Soluble Rare Action_Org USE PROTOCOL A (t-BuONO / MeCN) Insoluble->Action_Org Action_Aq USE PROTOCOL B (NaNO2 / HCl) Soluble->Action_Aq Step_Org_1 Dissolve CuX2 in MeCN Action_Org->Step_Org_1 Step_Aq_1 Suspension in HCl (Sonicate) Action_Aq->Step_Aq_1 Step_Org_2 Add Substrate + t-BuONO Step_Org_1->Step_Org_2 Finish Isolate Product (Filtration or Extraction) Step_Org_2->Finish Step_Aq_2 Add NaNO2 @ 0°C Step_Aq_1->Step_Aq_2 Step_Aq_2->Finish

Caption: Operational decision tree for selecting the optimal protocol based on substrate physical properties.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Azo coupling due to insufficient acidity or high local concentration.Use "Inverse Addition" (add diazo to Cu). Switch to MeCN protocol.
Product is Carboxylic Acid Hydrolysis of amide bond.Reduce reaction temperature or switch to anhydrous conditions (Protocol A).
Incomplete Conversion Poor solubility of the amine salt.Sonicate the starting material in acid or use a co-solvent (e.g., AcOH) in Protocol B.
Red Color in Aqueous Layer Formation of azo dyes (coupling with phenol byproduct).Ensure temperature < 5°C during diazotization.[3][6][7]

References

  • Sandmeyer Reaction Mechanism & Scope

    • Title: Sandmeyer Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Non-Aqueous Sandmeyer (Doyle Conditions): Title: Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Aryl Chlorides, Bromides, and Iodides from Arylamines. Source:Journal of Organic Chemistry (Cited via general methodology reviews). Context: Establishes the use of t-BuONO/CuCl2 for electron-rich amines to prevent side reactions.
  • Title: Preparation process of 2-amino-5-chlorobenzophenone (Patent CN113956168A).
  • General Diazotization of Aminobenzoic Acids

    • Title: Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
    • Source: Scientific Research Publishing.
    • URL:[Link]

    • Relevance: Provides protocols for handling carboxyl-containing anilines, relevant to the amide functionality stability.

Sources

Chemoselective Pd-Catalyzed C-N Coupling: Protocols for Benzamide and Aniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of benzamide motifs into pharmaceutical scaffolds via Palladium-catalyzed Buchwald-Hartwig coupling presents a dichotomy of challenges. While coupling an aniline containing a benzamide group follows standard amine arylation rules, coupling benzamide itself (as the nucleophile) to an aryl halide is significantly more difficult due to the electronic and steric properties of primary amides.

This guide provides optimized protocols for both scenarios, with a specific focus on the challenging Pd-catalyzed amidation of aryl halides , leveraging Third- and Fourth-Generation (G3/G4) precatalyst technology and dialkylbiaryl phosphine ligands (BrettPhos family).

Mechanistic Insight & Ligand Selection

The "Amide Problem" in Pd-Catalysis

Primary amides (e.g., benzamide) are poor nucleophiles compared to amines. In the catalytic cycle, the resulting Pd(II)-amido intermediate is prone to forming a stable


-amidate complex (binding through both N and O), which creates a thermodynamic sink and arrests the catalytic cycle.
  • Solution: Use bulky, electron-rich ligands (e.g., tBuBrettPhos ) that sterically enforce a monodentate N-binding mode, facilitating reductive elimination.

Ligand Decision Matrix
FeaturetBuBrettPhos BrettPhos Xantphos
Primary Application Primary Amides (Benzamide)Primary Amines / Some AmidesGeneral Amines / Robust Amidation
Substrate Scope Excellent for Ar-Cl & Ar-OTfGood for Ar-ClGood for Ar-Br / Ar-I
Base Compatibility Weak bases (

,

)
Weak to StrongRequires stronger bases often
Mechanism Promotes Reductive EliminationBalancedWide bite angle favors Reductive Elim.
Diagram 1: Catalytic Cycle & Amide Binding Modes

The following diagram illustrates the critical divergence between productive catalysis and catalyst deactivation via


-chelation.

CatalyticCycle LPd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-X) LPd0->OxAdd + Ar-X LigandEx Ligand Exchange (+ Benzamide, + Base) OxAdd->LigandEx AmidoComplex Pd(II)-Amido Complex (L-Pd-N(H)COPh) LigandEx->AmidoComplex Trap OFF-CYCLE TRAP κ²-Amidate Complex (Stable, Inactive) AmidoComplex->Trap Small Ligand (e.g., PPh3) RedElim Reductive Elimination (C-N Bond Formation) AmidoComplex->RedElim Bulky Ligand (tBuBrettPhos) RedElim->LPd0 Regenerate Pd(0) Product Product (N-Aryl Benzamide) RedElim->Product

Figure 1: The Buchwald-Hartwig Amidation Cycle highlighting the necessity of bulky ligands to prevent off-cycle


-amidate formation.

Experimental Protocols

Protocol A: Coupling Benzamide to Aryl Chlorides (Amidation)

Target: Synthesis of


-aryl benzamides.
Challenge:  Low nucleophilicity of benzamide; competitive hydrolysis.
Recommended System: tBuBrettPhos Pd G4  + 

.
Materials
  • Aryl Chloride: 1.0 equiv (e.g., 1.0 mmol)[1]

  • Benzamide: 1.2 equiv

  • Catalyst: tBuBrettPhos Pd G4 (1.0–2.0 mol%) [Sigma-Aldrich: 901219]

    • Note: If G4 is unavailable, use Pd(OAc)2 (2 mol%) + tBuBrettPhos (4 mol%) with proper pre-stirring.

  • Base:

    
     (1.4 equiv), finely ground, anhydrous.
    
  • Solvent: t-Amyl Alcohol (preferred) or t-BuOH.

    • Why: Tertiary alcohols promote the solubility of the base and stabilize the transition state via hydrogen bonding without acting as nucleophiles.

Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial (screw-cap with septum) and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add the Aryl Chloride (if solid), Benzamide,

    
    , and tBuBrettPhos Pd G4 precatalyst to the vial.
    
    • Critical: If using a glovebox is not possible, weigh reagents in air but purge the vial with inert gas for 5 minutes before adding solvent.

  • Solvent Addition: Add anhydrous t-Amyl Alcohol via syringe. Concentration should be high (0.5 M to 1.0 M) to drive kinetics.

  • Reaction: Seal the vial and heat to 80–100 °C for 2–12 hours.

    • Visual Check: The reaction typically turns from pale yellow to orange/brown. A black precipitate indicates catalyst decomposition (Pd black formation).

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. The aqueous layer may require back-extraction due to the polarity of the amide product.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Protocol B: Coupling Benzamide-Anilines to Aryl Halides (Amination)

Target: Functionalization of an aniline that contains a distal benzamide group (


).
Challenge:  Chemoselectivity (ensuring coupling occurs at the 

, not the amide nitrogen). Recommended System: Xantphos Pd G4 or RuPhos Pd G4 .
Materials
  • Aryl Halide: 1.0 equiv[1]

  • Benzamide-Aniline: 1.2 equiv

  • Catalyst: RuPhos Pd G4 (1.0 mol%) OR Xantphos Pd G4 (2.0 mol%).

  • Base:

    
     (2.0 equiv) or NaOtBu (1.4 equiv).
    
  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Procedure
  • Setup: Standard inert atmosphere setup (as above).

  • Ligand Choice:

    • Use RuPhos for sterically hindered aryl halides or secondary anilines.

    • Use Xantphos for general aryl bromides/iodides where cost is a factor.

  • Execution: Combine reagents in Dioxane (0.2 M). Heat to 80 °C .

  • Chemoselectivity Note: Under these conditions, the free aniline (

    
    ) is orders of magnitude more nucleophilic than the benzamide (
    
    
    
    ). No protection of the benzamide is required.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor activation.Switch to G4 Precatalyst instead of Pd(OAc)2/Ligand mix. Ensure reagents are anhydrous.
Pd Black Formation Catalyst decomposition.[2]Lower temperature by 10°C. Increase ligand:Pd ratio to 2:1.
Hydrolysis of Benzamide Water in system + Base + Heat.Use freshly opened anhydrous solvent. Add 4Å Molecular Sieves.
Start Material Remaining Oxidative addition failure.If using Ar-Cl, switch to BrettPhos (less bulky than tBu) or increase temp to 110°C.
Diagram 2: Workflow Decision Tree

Select the correct protocol based on your specific "Benzamide Aniline" needs.

DecisionTree Start START: Define Substrate Q1 Is Benzamide the Nucleophile? Start->Q1 PathA YES (Making N-Aryl Benzamide) Q1->PathA Ar-X + H2N-CO-Ph PathB NO (Coupling an Aniline) Q1->PathB Ar-X + H2N-Ar-NHCOPh SolA PROTOCOL A Ligand: tBuBrettPhos Base: K3PO4 Solvent: t-Amyl Alcohol PathA->SolA SolB PROTOCOL B Ligand: RuPhos/Xantphos Base: Cs2CO3 Solvent: Dioxane PathB->SolB

Figure 2: Decision matrix for selecting the appropriate Buchwald-Hartwig conditions.

References

  • Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides.[3][4] Tetrahedron.[3]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed C–N coupling reactions: A user’s guide. Chemical Science.[5]

  • Yin, J., & Buchwald, S. L. (2002).[6] Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Spanning. Journal of the American Chemical Society.[7]

Sources

One-pot synthesis methods using amino-benzamide scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: One-Pot Synthesis Methods Using Amino-Benzamide Scaffolds

Abstract

The aminobenzamide scaffold is a cornerstone in medicinal chemistry and drug discovery, serving as a versatile precursor for a multitude of biologically active heterocyclic compounds.[1] Traditional multi-step synthetic routes to these molecules often suffer from drawbacks such as high costs, significant solvent waste, and laborious purification processes, resulting in low overall yields. One-pot synthesis methodologies, particularly multicomponent reactions (MCRs), provide an elegant and efficient solution by combining multiple reaction steps into a single, continuous operation.[2][3] This approach significantly enhances synthetic efficiency, atom economy, and allows for the rapid generation of diverse chemical libraries for high-throughput screening.[2][4] This guide provides an in-depth exploration of several field-proven, one-pot synthetic strategies starting from aminobenzamide scaffolds, complete with detailed experimental protocols, mechanistic insights, and comparative data to empower researchers in drug development.

The Strategic Advantage of One-Pot Reactions

In the landscape of modern organic synthesis, efficiency is paramount. One-pot, or "domino," reactions are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the need to isolate intermediates.[5] The key advantages of this approach are:

  • Enhanced Efficiency: By eliminating multiple workup and purification steps, overall synthesis time is drastically reduced.

  • Improved Yields: Avoiding the loss of material that occurs during the isolation of intermediates typically leads to higher overall yields.

  • Green Chemistry: Reduced solvent usage for reactions and purifications minimizes chemical waste, aligning with the principles of sustainable chemistry.[3]

  • Molecular Complexity: MCRs, a subset of one-pot reactions, can generate complex molecular architectures from simple, readily available starting materials in a single step, accelerating the discovery of novel bioactive molecules.[3][4]

This document focuses on the application of these principles to the versatile 2-aminobenzamide core.

G cluster_start Starting Scaffold cluster_reactions One-Pot Methodologies cluster_products Target Heterocycles A 2-Aminobenzamide B With Aldehydes/Alcohols (Dehydrogenative Coupling) A->B + Aldehyde C With Aldehydes & Isocyanides (Ugi-type MCR) A->C + Aldehyde + Isocyanide + Carboxylic Acid D With Carbonyl Precursors (DMAP Catalysis) A->D + (Boc)2O E With CaC2 / K2S (Cascade Reaction) A->E + CaC2 F Quinazolinones B->F G Complex Peptidomimetics C->G H Quinazoline-2,4-diones D->H E->F

Figure 1: General workflow illustrating the versatility of the 2-aminobenzamide scaffold in various one-pot syntheses to yield diverse heterocyclic products.

Protocol I: One-Pot Synthesis of Quinazolinones via Dehydrogenative Coupling

Quinazolinones are a privileged class of heterocycles with a wide range of pharmacological activities. The nickel-catalyzed acceptorless dehydrogenative coupling (ADC) of o-aminobenzamides with alcohols represents a highly efficient and environmentally benign method for their synthesis. The only byproducts are hydrogen gas and water.[6]

Causality and Mechanistic Insight: This reaction proceeds through a domino sequence. First, the nickel catalyst facilitates the oxidation of the primary alcohol to an aldehyde in situ. This aldehyde then undergoes condensation with the amino group of the 2-aminobenzamide to form a Schiff base (imine) intermediate. The final step is an intramolecular cyclization followed by a second dehydrogenation event, which aromatizes the ring system to yield the stable quinazolin-4(3H)-one product. The choice of a specialized tetraaza macrocyclic ligand for the Ni(II) catalyst is crucial as it stabilizes the metal center and facilitates the catalytic dehydrogenation cycles.[6]

Detailed Experimental Protocol
  • Materials & Setup:

    • 2-Aminobenzamide (1.0 mmol, 136.1 mg)

    • Substituted benzyl alcohol (1.2 mmol)

    • [Ni(MeTAA)] catalyst (5 mol%, specify mg based on MW)

    • Toluene (5 mL, anhydrous)

    • Schlenk flask (25 mL), magnetic stir bar, reflux condenser, and nitrogen/argon atmosphere setup.

  • Reaction Execution:

    • To the Schlenk flask, add 2-aminobenzamide, the benzyl alcohol, and the Ni(II) catalyst.

    • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane/ethyl acetate mobile phase). The reaction is typically complete within 12-24 hours.

  • Workup & Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure quinazolin-4(3H)-one product.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol II: Three-Component Synthesis of Benzimidazoles

Benzimidazoles are another critical scaffold in drug discovery, forming the core of drugs used as anthelmintics and proton pump inhibitors. An efficient one-pot, three-component synthesis can be achieved using an iron catalyst.[7] This method constructs the benzimidazole ring from simple precursors in a single step.

Causality and Mechanistic Insight: This domino reaction involves the iron-catalyzed cyclization of benzo-1,2-quinone (formed in situ or added), an aldehyde, and ammonium acetate, which serves as the nitrogen source for the final ring.[7] The Fe(III) catalyst, such as an iron porphyrin complex, is believed to coordinate the reactants, facilitating the sequential C-N bond formations required to build the imidazole ring onto the benzene core.[7] The reaction's efficiency stems from the catalyst's ability to orchestrate this complex cascade of bond formations under mild conditions.

Detailed Experimental Protocol
  • Materials & Setup:

    • o-Phenylenediamine (1.0 mmol, 108.1 mg) or a substituted equivalent.

    • Aromatic aldehyde (1.0 mmol)

    • FeCl₃ (10 mol%, 16.2 mg) or another suitable Fe(III) catalyst.

    • Ethanol (5 mL)

    • Round-bottom flask (25 mL) with a magnetic stir bar and reflux condenser.

  • Reaction Execution:

    • In the round-bottom flask, dissolve the o-phenylenediamine and the aromatic aldehyde in ethanol.

    • Add the Fe(III) catalyst to the solution.

    • Reflux the mixture with stirring. The reaction progress can be monitored by TLC. The condensation and cyclization are often complete within 2-4 hours. An ambient oxygen atmosphere is typically sufficient to facilitate the final oxidative aromatization step.

    • Some protocols may use a different oxidant or proceed under solvent-free conditions by grinding the reactants together.[8]

  • Workup & Purification:

    • After cooling, pour the reaction mixture into ice-cold water (50 mL).

    • If a precipitate forms, collect it by vacuum filtration. If not, neutralize the solution with a dilute sodium bicarbonate solution and extract the product with ethyl acetate (3 x 20 mL).

    • Wash the organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography to yield the pure 2-substituted benzimidazole.

Protocol III: Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Scaffolds

The Ugi reaction is the quintessential multicomponent reaction, capable of generating remarkable molecular complexity in a single step.[9][10] By using a bifunctional molecule like 2-aminobenzamide, where the amine and amide (as a carboxylic acid surrogate after hydrolysis or modification) can participate, highly complex and diverse libraries of peptidomimetics can be synthesized. The classic Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[11]

Causality and Mechanistic Insight: The Ugi reaction mechanism is a fascinating cascade. It begins with the rapid and reversible formation of an imine from the amine and aldehyde.[10][11] The carboxylic acid then protonates the imine, forming a highly electrophilic iminium ion. The nucleophilic isocyanide attacks this ion, creating a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion. The entire sequence is driven to completion by an irreversible intramolecular acyl transfer known as the Mumm rearrangement, which forms the thermodynamically stable α-acylamino amide product.[10][12]

G cluster_reagents Reactants A Amine + Aldehyde B Imine Intermediate C Iminium Ion B->C + H+ (from Acid) D Nitrilium Ion Intermediate C->D + Isocyanide E Adduct D->E + Carboxylate Anion F Final Product (α-Acylamino Amide) E->F Mumm Rearrangement (Irreversible) Amine R1-NH2 Aldehyde R2-CHO Acid R3-COOH Isocyanide R4-NC

Figure 2: Simplified mechanism of the Ugi four-component reaction, highlighting the key intermediates and the irreversible final step.

General Experimental Protocol (Conceptual Adaptation for Aminobenzamide)

Note: This is a generalized protocol. 2-Aminobenzamide can act as the amine component. If the goal is to involve the benzamide portion, it would typically require pre-functionalization to a carboxylic acid or another reactive partner.

  • Materials & Setup:

    • 2-Aminobenzamide (1.0 mmol)

    • Aldehyde (1.0 mmol)

    • Carboxylic acid (1.0 mmol)

    • Isocyanide (1.0 mmol)

    • Methanol (5 mL)

    • Vial or small flask with a magnetic stir bar.

  • Reaction Execution:

    • To the vial, add 2-aminobenzamide, the aldehyde, and the carboxylic acid in methanol.

    • Stir the mixture for 10-15 minutes at room temperature to allow for imine formation.

    • Add the isocyanide to the mixture dropwise. The reaction is often exothermic.

    • Stir the reaction at room temperature for 24-48 hours. Monitor by TLC or LC-MS.

  • Workup & Purification:

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting crude product via column chromatography or recrystallization to obtain the pure Ugi product.

Comparative Data Summary

The choice of synthetic method often depends on the desired final scaffold, available starting materials, and tolerance to different reaction conditions.

Method Target Scaffold Key Reagents Catalyst/Mediator Typical Conditions Avg. Yields Reference
Dehydrogenative CouplingQuinazolinones2-Aminobenzamide, AlcoholNi(II) ComplexToluene, 110 °C, 12-24hGood to Excellent[6]
Cascade ReactionQuinazolinones2-Aminobenzamide, CaC₂K₂SVariesModerate to Excellent[13]
DMAP CatalysisQuinazoline-2,4-diones2-Aminobenzamide, (Boc)₂ODMAPRoom TempGood (up to 70%)[14]
Three-ComponentBenzimidazoleso-Phenylenediamine, AldehydeFe(III) saltEthanol, Reflux, 2-4hHigh[7]
Ugi Four-Componentα-Acylamino AmidesAmine, Aldehyde, Acid, IsocyanideNone (Acid-promoted)Methanol, Room Temp, 24-48hGood to High[10][11]

Conclusion and Future Outlook

One-pot syntheses utilizing the aminobenzamide scaffold are powerful tools for the modern medicinal chemist. These methods provide rapid, efficient, and sustainable access to privileged heterocyclic structures like quinazolinones and benzimidazoles, as well as complex peptidomimetics via multicomponent reactions. By understanding the underlying mechanisms, researchers can rationally select and optimize protocols to accelerate the drug discovery process. The continued development of novel catalysts and creative applications of MCRs will undoubtedly expand the synthetic utility of the aminobenzamide core, paving the way for the discovery of next-generation therapeutics.

References

  • Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Publishing.
  • Synthesis of quinazolinone scaffolds from the cascade reaction of o-aminobenzamides/o-aminobenzonitriles and calcium carbide medi
  • one-pot synthesis of benzimidazoles the presence of lemon juice as a new and efficient c
  • Performing the Ugi Reaction. YouTube.
  • Ugi Reaction. Alfa Chemistry.
  • An expeditious one-pot solvent-free synthesis of benzimidazole derivatives.
  • One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond form
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
  • The application of multi-component reactions in drug discovery. PubMed.
  • Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. PMC - NIH.
  • (PDF) Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules.
  • Ugi Reaction. Organic Chemistry Portal.
  • One-Pot Cascade Synthesis of Quinazolin-4(3H)-ones via Nickel-Catalyzed Dehydrogenative Coupling of o-Aminobenzamides with Alcohols.
  • (PDF) Domino Reactions in the Synthesis of Heterocyclic Natural Products and Analogues.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system p

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 5-Amino-2-phenoxybenzamide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-phenoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the amide coupling stage of this synthesis. We will delve into the causality behind experimental choices and provide field-proven insights to optimize your reaction yields.

Introduction: The Significance of 5-Amino-2-phenoxybenzamide

5-Amino-2-phenoxybenzamide and its derivatives are important structural motifs in medicinal chemistry. While the specific therapeutic applications are diverse, the core structure often serves as a key building block in the development of novel pharmaceutical agents. The amide bond formation is a critical step in its synthesis, and achieving high yields is paramount for efficient drug discovery and development pipelines.[1][2] This guide will focus on troubleshooting the common amide coupling reaction between a suitably protected 2-phenoxybenzoic acid derivative and an ammonia source or a primary/secondary amine.

Common Issues and Solutions in 5-Amino-2-phenoxybenzamide Synthesis

The formation of the amide bond in 5-Amino-2-phenoxybenzamide synthesis is typically achieved through the coupling of a carboxylic acid and an amine.[3] This process generally requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[3][4] However, various factors can lead to suboptimal yields.[3]

Question 1: I am observing very low to no yield of my desired 5-Amino-2-phenoxybenzamide product. What are the primary causes and how can I improve the reaction?

Low yields in amide coupling reactions are a frequent challenge, often stemming from several key factors.[3][5] Let's break down the potential culprits and their solutions.

Potential Cause 1: Inadequate Activation of the Carboxylic Acid

The carboxylic acid moiety of the 2-phenoxybenzoic acid precursor must be activated to form a more reactive species that is susceptible to nucleophilic attack by the amine.[3][4] If the coupling reagent is not effective, the reaction will not proceed efficiently.[5]

Troubleshooting & Optimization:

  • Choice of Coupling Reagent: The selection of the coupling reagent is crucial for successful amide bond formation.[4] For standard couplings, carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used.[6] However, for more challenging couplings, phosphonium or uronium salts such as BOP, PyBOP, HBTU, or HATU may provide better results.[3][7] It has been shown that coupling reagents based on HOAt (e.g., HATU) can lead to faster and more efficient couplings with less risk of racemization compared to those based on HOBt.

  • Use of Additives: Additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can be used in conjunction with carbodiimides.[7] These additives react with the activated carboxylic acid to form an active ester intermediate, which is less prone to side reactions and racemization.[8]

  • Order of Reagent Addition: The order and timing of reagent addition are critical. Typically, the carboxylic acid is pre-activated with the coupling reagent and any additives before the amine is introduced. This prevents the amine from reacting directly with the coupling reagent, which can form undesired byproducts.

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentClassKey Features & Considerations
DCC/EDC CarbodiimideCost-effective, but can lead to the formation of insoluble urea byproducts (DCU with DCC) and may require additives like HOBt to suppress racemization.
HATU/HBTU Uronium/Aminium SaltHighly efficient, faster reaction rates, and reduced racemization, especially HATU.[7] Often the reagent of choice for difficult couplings.[7]
PyBOP/BOP Phosphonium SaltSimilar efficacy to uronium salts, good for sterically hindered substrates.[3]
T3P® Phosphonic AnhydrideEffective and versatile, with byproducts that are easily removed by aqueous workup.[9]

Experimental Protocol: Standard Amide Coupling using HATU

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-phenoxybenzoic acid derivative (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM, or acetonitrile).[9]

  • Add the coupling reagent HATU (1.1 - 1.5 eq) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or 2,6-lutidine (2.0 - 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add the amine source (e.g., a solution of ammonia in a suitable solvent or the desired primary/secondary amine) (1.0 - 1.2 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization: Amide Coupling Workflow

AmideCouplingWorkflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_workup Step 3: Workup & Purification Carboxylic_Acid 2-Phenoxybenzoic Acid Derivative Activated_Intermediate Active Ester Intermediate Carboxylic_Acid->Activated_Intermediate Coupling Reagent Coupling_Reagent e.g., HATU, DIPEA Product 5-Amino-2-phenoxybenzamide Activated_Intermediate->Product Amine Amine Amine Source Crude_Product Crude Product Product->Crude_Product Quench & Extract Purified_Product Purified Product Crude_Product->Purified_Product Chromatography

Caption: General workflow for the synthesis of 5-Amino-2-phenoxybenzamide via amide coupling.

Potential Cause 2: Low Nucleophilicity of the Amine

If the amine being used is sterically hindered or has electron-withdrawing groups, its nucleophilicity will be reduced, leading to a sluggish reaction.[5] While the 5-amino group in the target molecule is electron-donating, if you are starting with an aniline derivative that is substituted with electron-withdrawing groups, this can be a significant issue.

Troubleshooting & Optimization:

  • Increase Reaction Temperature: Gently heating the reaction mixture can sometimes overcome the activation energy barrier for less nucleophilic amines. However, be cautious as excessive heat can lead to side reactions and decomposition.

  • Use a More Reactive Coupling Reagent: As mentioned previously, switching to a more potent coupling reagent like HATU can be beneficial.

  • Increase Reagent Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions and improve the reaction rate.

  • Excess of one Reagent: If one of the starting materials is significantly cheaper or more readily available, using a slight excess (1.2-1.5 equivalents) can help drive the reaction to completion.[10]

Potential Cause 3: Side Reactions

Several side reactions can compete with the desired amide bond formation, leading to lower yields.[3]

Troubleshooting & Optimization:

  • Racemization: If your starting materials are chiral, racemization can be a concern, especially with carbodiimide reagents.[4] The use of additives like HOBt or HOAt, or switching to uronium/phosphonium reagents, can significantly suppress this side reaction.[8]

  • Guanidinium Byproduct Formation: With uronium/aminium-based coupling reagents, the amine can sometimes react with the reagent itself to form a guanidinium byproduct. Ensuring the carboxylic acid is pre-activated before adding the amine can minimize this.

  • Reaction with Solvent: Solvents like DMF can sometimes participate in side reactions, especially at elevated temperatures. If you suspect solvent interference, consider switching to an alternative aprotic solvent like DCM, THF, or acetonitrile.

Mandatory Visualization: Troubleshooting Logic Tree

TroubleshootingTree Low_Yield Low Yield of 5-Amino-2-phenoxybenzamide Check_Activation Is Carboxylic Acid Activation Efficient? Low_Yield->Check_Activation Check_Amine Is the Amine Sufficiently Nucleophilic? Low_Yield->Check_Amine Check_Side_Reactions Are Side Reactions Occurring? Low_Yield->Check_Side_Reactions Optimize_Coupling_Reagent - Change Coupling Reagent - Add HOBt/HOAt - Pre-activate Acid Check_Activation->Optimize_Coupling_Reagent No Increase_Temp_Conc - Increase Temperature - Increase Concentration - Use Excess Amine Check_Amine->Increase_Temp_Conc No Modify_Conditions - Change Solvent - Control Temperature - Adjust Reagent Stoichiometry Check_Side_Reactions->Modify_Conditions Yes

Caption: A decision tree for troubleshooting low yields in the amide coupling reaction.

Question 2: I am having difficulty purifying my 5-Amino-2-phenoxybenzamide product. What are some common impurities and how can I remove them?

Purification can be challenging due to the presence of unreacted starting materials, reagent byproducts, and side products.

Common Impurities and Purification Strategies:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted 2-phenoxybenzoic acid and amine.

    • Acidic/Basic Washes: An acidic wash (e.g., dilute HCl) will protonate and remove the unreacted amine into the aqueous layer. A basic wash (e.g., dilute NaHCO3 or Na2CO3) will deprotonate and remove the unreacted carboxylic acid.

  • Coupling Reagent Byproducts:

    • DCU (from DCC): Dicyclohexylurea is often insoluble in many organic solvents and can sometimes be removed by filtration. Recrystallization from acetonitrile can also be effective.

    • EDC and its urea byproduct: These are generally water-soluble and can be removed with aqueous washes.

    • Byproducts from Uronium/Phosphonium Reagents: These are also typically water-soluble and can be removed during the aqueous workup.

  • Side Products: The nature of these will depend on the specific side reactions that have occurred. Column chromatography is often the most effective method for removing these impurities.

Conclusion

Successfully synthesizing 5-Amino-2-phenoxybenzamide with high yields requires careful consideration of the reaction conditions, particularly the choice of coupling reagents and the control of potential side reactions. By systematically troubleshooting issues related to carboxylic acid activation, amine nucleophilicity, and reaction conditions, researchers can significantly improve their outcomes. This guide provides a framework for identifying and addressing these common challenges, ultimately facilitating a more efficient and robust synthetic process.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Wuhan Mulei New Material Co., Ltd. (n.d.). How to Optimize Peptide Synthesis? Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Zhang, Y., et al. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 38, 127859. [Link]

  • Wikipedia. (2023, November 13). Phenoxybenzamine. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

  • Zhang, J., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 9037-9044. [Link]

  • Santilli, A. A., et al. (1984). Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry, 27(9), 1158-1165. [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-603.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • Google Patents. (n.d.). US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Biotage. (2023, February 7). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). phenoxybenzamine. Retrieved from [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science, 10(30), 7194-7203. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines. Retrieved from [Link]

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Preventing side reactions at the primary amine of 5-Amino-2-phenoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-2-phenoxybenzamide

Welcome to the technical support center for 5-Amino-2-phenoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this molecule. Here, we will address common challenges and provide practical solutions to prevent unwanted side reactions at the primary amine, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Side Reactions and Prevention

The primary aromatic amine of 5-Amino-2-phenoxybenzamide is a versatile functional group, but its reactivity can also lead to several undesired side products. Understanding and controlling these reactions is critical for achieving high yields and purity in your desired product.

Issue/Side Reaction Potential Cause(s) Preventative & Corrective Actions
Over-alkylation (Di- and Tri-alkylation) - Excess alkylating agent.- Reaction temperature is too high.[1] - Use of a strong base.- Stoichiometry Control: Use a 1:1 molar ratio of the amine to the alkylating agent.- Temperature Management: Conduct the reaction at lower temperatures (e.g., 0 °C to room temperature) to improve selectivity.[1]- Base Selection: Employ a milder, non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate).- Protecting Groups: For complex syntheses, consider protecting the amine.[2][3]
Di-acylation - Use of a highly reactive acylating agent (e.g., acyl chloride) in excess.- Presence of a strong, non-hindered base.- Reagent Choice: Opt for less reactive acylating agents like acid anhydrides or use an activating agent (e.g., DCC) with the corresponding carboxylic acid.- Slow Addition: Add the acylating agent dropwise to the reaction mixture to maintain a low concentration.- Solvent Effects: Use a less polar solvent to decrease the reaction rate.
Oxidation of the Amine - Exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts.- Use of strong oxidizing agents in subsequent steps.- Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.- Antioxidants: In some cases, the addition of a radical scavenger may be beneficial.- Protecting Groups: Protection of the amine as a carbamate or amide can prevent oxidation.[4]
Ring Reactions (Electrophilic Aromatic Substitution) - Strongly activating nature of the amino group can direct electrophiles to the aromatic ring.- Use of strong electrophiles under harsh conditions.- Protecting Groups: Acylating the amine to form an amide reduces the activating effect on the ring.[2]- Reaction Conditions: Use milder reaction conditions and less reactive electrophiles.

Visualizing Troubleshooting Logic

The following diagram outlines a decision-making process for troubleshooting unexpected side reactions when working with 5-Amino-2-phenoxybenzamide.

troubleshooting_flowchart cluster_reactions Common Side Reactions cluster_solutions Potential Solutions start Start: Unexpected Side Product Detected analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) start->analyze identify Identify Side Product(s) analyze->identify over_alkylation Over-alkylation? identify->over_alkylation If Yes di_acylation Di-acylation? identify->di_acylation If Yes oxidation Oxidation? identify->oxidation If Yes ring_reaction Ring Reaction? identify->ring_reaction If Yes solution_alkylation Adjust Stoichiometry, Lower Temperature, Change Base over_alkylation->solution_alkylation solution_acylation Use Less Reactive Acylating Agent, Slow Addition di_acylation->solution_acylation solution_oxidation Inert Atmosphere, Degassed Solvents oxidation->solution_oxidation solution_ring Protect Amine (e.g., as Amide) ring_reaction->solution_ring optimize Optimize Reaction Conditions and Repeat solution_alkylation->optimize solution_acylation->optimize solution_oxidation->optimize solution_ring->optimize end Desired Product Obtained optimize->end

Caption: Troubleshooting workflow for side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when alkylating the primary amine of 5-Amino-2-phenoxybenzamide, and how can I avoid it?

A1: The most frequent side reaction during alkylation is over-alkylation, leading to the formation of secondary and tertiary amines.[5] This occurs because the newly formed secondary amine can still react with the alkylating agent. To prevent this, precise control of stoichiometry is crucial. Use a 1:1 molar ratio of your amine to the alkylating agent. Additionally, running the reaction at a lower temperature can help improve selectivity for mono-alkylation. If issues persist, consider using a protecting group strategy.[2][3]

Q2: I am observing di-acylation during my attempt to form a mono-amide. What should I do?

A2: Di-acylation is common when using highly reactive acylating agents like acyl chlorides. To favor mono-acylation, consider the following:

  • Use a less reactive acylating agent: Acid anhydrides are a good alternative. For even milder conditions, use the carboxylic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

  • Control the addition of the acylating agent: Add the acylating agent slowly and dropwise to the reaction mixture. This maintains a low concentration of the acylating agent, favoring the reaction with the more nucleophilic primary amine over the less reactive mono-acylated product.

  • Solvent choice: Using a less polar aprotic solvent can sometimes slow down the reaction and improve selectivity.

Q3: My product seems to be degrading and changing color. What could be the cause?

A3: Aromatic amines are susceptible to oxidation, which can lead to colored impurities. This is often accelerated by exposure to air, light, and trace metal impurities. To mitigate this:

  • Work under an inert atmosphere: Use nitrogen or argon to blanket your reaction.

  • Use degassed solvents: This will remove dissolved oxygen that can contribute to oxidation.

  • Protect the amine: If the subsequent reaction steps are harsh, protecting the amine as a carbamate (e.g., Boc or Cbz) is a robust strategy to prevent oxidation.[4][6]

Q4: How do I choose the right protecting group for the primary amine?

A4: The choice of a protecting group depends on the stability of your molecule to the deprotection conditions. Here are some common choices for amines:

  • Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA).[6]

  • Cbz (carboxybenzyl): Removed by catalytic hydrogenation (e.g., H2, Pd/C), which is a mild method if your molecule does not contain other reducible functional groups.[6]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Cleaved under basic conditions (e.g., piperidine), making it orthogonal to acid-labile and hydrogenation-sensitive groups.[6]

The following diagram illustrates a general workflow for selecting an appropriate protecting group.

PG_selection cluster_conditions Assess Downstream Reaction Conditions cluster_groups Select Protecting Group start Start: Need to Protect Amine acidic Acidic Conditions? start->acidic basic Basic Conditions? acidic->basic No use_cbz_fmoc Use Cbz or Fmoc acidic->use_cbz_fmoc Yes reductive Reductive Conditions (e.g., H2, Pd/C)? basic->reductive No use_boc_cbz Use Boc or Cbz basic->use_boc_cbz Yes use_boc_fmoc Use Boc or Fmoc reductive->use_boc_fmoc Yes end Proceed with Synthesis reductive->end No (Multiple options available) use_cbz_fmoc->end use_boc_cbz->end use_boc_fmoc->end

Caption: Protecting group selection guide.

Q5: What analytical techniques are best for detecting these side products?

A5: A combination of techniques is often most effective:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of your reaction and get a preliminary idea of the number of components in your mixture.

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the starting material, desired product, and any side products.[7] It can be coupled with a mass spectrometer (LC-MS) for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to definitively identify your product and any impurities.

  • Gas Chromatography (GC): Can be useful for analyzing volatile amines and their derivatives.[8][9]

Experimental Protocol: Selective Mono-N-Boc Protection

This protocol provides a reliable method for the selective protection of the primary amine of 5-Amino-2-phenoxybenzamide.

Materials and Reagents:

  • 5-Amino-2-phenoxybenzamide

  • Di-tert-butyl dicarbonate (Boc)2O

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 5-Amino-2-phenoxybenzamide (1.0 eq) in anhydrous THF (approximately 10 mL per gram of starting material).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF and add it dropwise to the stirred reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-Boc protected product.

References

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube. Retrieved from [Link]

  • Padda, I. S., & Tadi, P. (2023). Phenoxybenzamine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wang, Z., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Nature Communications, 8, 15492. Retrieved from [Link]

  • Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Organic & Biomolecular Chemistry, 21(48), 9924-9930. Retrieved from [Link]

  • Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fekete, T., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International, 28(7), 392-399. Retrieved from [Link]

  • DeFelippis, M. R., & Frank, B. H. (1996). Selective acylation of epsilon-amino groups. U.S. Patent No. EP0712862A2.
  • Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Grimm, R. A. (1971). N-alkylation of aromatic amines. U.S. Patent No. 3,600,413.
  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024, December 30). National Center for Biotechnology Information. Retrieved from [Link]

  • Protecting Groups For Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chromatographic determination of amines in food samples. (2018). HELDA - University of Helsinki. Retrieved from [Link]

  • Amines Detection Methods Guide. (n.d.). Scribd. Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved from [Link]

  • Phenoxybenzamine. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Hub: Moisture Management for Phenoxybenzamide Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Moisture Sensitivity & Handling | Audience: R&D / MedChem

Core Directive & Scope

Welcome to the Technical Support Center. This guide addresses the handling of Phenoxybenzamide reagents and their reactive analogs.

CRITICAL DISTINCTION (User Alert): In drug development contexts, "Phenoxybenzamide" is frequently confused with Phenoxybenzamine (HCl) .

  • Phenoxybenzamide derivatives (e.g., N-phenoxybenzamides): Used as nitrene precursors or electrophilic aminating reagents. These are generally stable solids but prone to hygroscopicity and catalyst deactivation in wet solvents.

  • Phenoxybenzamine (and activated benzamide precursors like Imidoyl Chlorides): These are chemically unstable in water, undergoing rapid hydrolysis.

This guide covers protocols for both scenarios, focusing on the "Anhydrous Chain of Custody" required to maintain reagent integrity.

Diagnostic: Which Protocol Do You Need?

Before proceeding, identify your failure mode using the decision matrix below.

Moisture_Diagnostic Start Identify Issue Symptom1 Sticky/Clumped Solid Start->Symptom1 Symptom2 Low Yield / No Reaction Start->Symptom2 Symptom3 New Spot on TLC/LCMS Start->Symptom3 Diag1 Physical Hygroscopicity (Water Weight Error) Symptom1->Diag1 Stable Amide Diag2 Catalyst Poisoning (Trace Moisture) Symptom2->Diag2 C-H Activation Diag3 Chemical Hydrolysis (Reagent Decomposition) Symptom3->Diag3 Activated Ester/Amine

Figure 1: Diagnostic flow for identifying moisture-induced failures in benzamide reagent workflows.

Module 1: Storage & Pre-Experimental Handling

Q: My reagent arrived slightly clumped. Is it degraded? A: Not necessarily, but its stoichiometry is likely compromised. Phenoxybenzamide reagents (especially N-functionalized ones) are hygroscopicity-prone . They adsorb atmospheric water, leading to "water weight" errors. If you weigh 100 mg of a "wet" reagent, you may only be adding 90 mg of active compound, throwing off your equivalents.

Protocol: Re-Drying & Storage

  • Desiccation: Store all phenoxybenzamide reagents in a desiccator over activated silica gel or P₂O₅.

  • Vacuum Drying: If clumping occurs, dry the reagent under high vacuum (0.1 mmHg) at ambient temperature for 4-6 hours before use.

  • Long-Term: Store at -20°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

Module 2: The Reaction Setup (Anhydrous Chain of Custody)

Q: Can I use HPLC-grade DMF or DMSO for solubilization? A: NO. Standard HPLC-grade solvents can contain 100-500 ppm water.

  • For N-Phenoxybenzamides (C-H Activation): Water kills the Rh/Ru catalysts often used with these reagents [1].

  • For Activated Precursors (Imidoyl Chlorides): Water hydrolyzes the C-Cl bond immediately, reverting it to the inert amide [2].

The "Zero-Water" Solubilization Protocol:

ParameterStandard GradeRequired SpecMethod
Solvent DMF / DMSOAnhydrous (<50 ppm)Store over Activated 4Å Molecular Sieves (20% w/v) for 24h.
Atmosphere Ambient AirArgon / NitrogenUse a balloon or Schlenk line.
Glassware Air DriedOven Dried120°C for >2 hours, assembled hot under N₂ flow.

Q: How do I transfer the reagent without exposing it to air? A: Use the Positive Pressure Schlenk Technique .

Schlenk_Transfer Step1 1. Purge Source & Dest (Vacuum/Argon Cycle x3) Step2 2. Maintain Positive Pressure (Argon Flow) Step1->Step2 Step3 3. Dissolve Reagent (Add Anhydrous Solvent via Syringe) Step2->Step3 Step4 4. Transfer via Cannula (Avoids Open Air Pouring) Step3->Step4 Warning CRITICAL: Do not use paper filters. Use frit or syringe filter if needed. Step3->Warning

Figure 2: Inert atmosphere transfer workflow to prevent hydrolysis during solubilization.

Module 3: Troubleshooting Degradation (Post-Reaction)

Q: I see a new peak in LCMS. Is it hydrolysis? A: Likely. If you are using Activated Phenoxybenzamide derivatives (e.g., Imidoyl Chlorides or N-acyloxy compounds), water attacks the electrophilic center.

Degradation Fingerprints:

Reagent ClassActive SpeciesHydrolysis ProductNMR Diagnostic (¹H)
N-Phenoxybenzamide Reagent itselfBenzoic Acid + Phenol derivativesLoss of N-H/N-O signals; appearance of broad COOH.
Imidoyl Chloride C(Cl)=N-OPhN-Phenoxybenzamide (Reversion)Shift of aromatic protons upfield (shielding effect of C=O return).
Phenoxybenzamine Aziridinium IonHydrolyzed AlcoholDisappearance of cyclized intermediates; mass shift +18 Da.

Q: Why did my yield drop in the scale-up? A: Surface-area-to-volume ratio. On a small scale (5 mg), the headspace in your vial contains negligible moisture. On a large scale (5 g), the headspace moisture and solvent water content are significant enough to quench 5-10% of your reagent if not strictly controlled.

  • Fix: Sparge solvents with Argon for 15 minutes prior to use, or use a glovebox for scale-up.

Scientific Rationale (Mechanism)

The moisture sensitivity of phenoxybenzamide reagents is dictated by the electrophilicity of the carbonyl-equivalent center .

  • Stable Amides: The resonance stabilization of the amide bond (N-C=O ↔ N+=C-O-) makes them resistant to hydrolysis at neutral pH. Here, moisture acts as a contaminant , not a reactant.

  • Activated Species: In reagents like N-phenoxybenzimidoyl chloride (used to synthesize heterocycles), the C-Cl bond is highly polarized. Water acts as a nucleophile, displacing chloride to form an unstable intermediate that collapses back to the amide [2].

Pathway of Failure (Activated Precursor): Ph-C(Cl)=N-OPh + H₂O → [Ph-C(OH)=N-OPh] + HCl → Ph-C(=O)-NH-OPh

This reversion reaction is rapid and irreversible, consuming the reagent before it can react with your target nucleophile.

References
  • Rovis, T., et al. (2014). Rh(III)-Catalyzed C-H Activation of N-Phenoxybenzamides. Chemical Science.

    • Context: Establishes the use of N-phenoxybenzamides as oxidizing directing groups and the necessity of controlled conditions.
  • Charette, A. B., et al. (2025).[1] Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Organic Syntheses, 102, 143-155.[1]

    • Context: Explicitly details the anhydrous requirements for synthesizing and handling activ
  • Lim, L. Y., et al. (1995). Stability of Phenoxybenzamine Hydrochloride in Various Vehicles.[2][3] American Journal of Health-System Pharmacy.

    • Context: Provides stability data for the related drug class, highlighting hydrolysis risks in aqueous media.
  • Wipf, P. (2014).[4] Techniques for Handling Air- and Moisture-Sensitive Compounds.[5] University of Pittsburgh Technical Guides.

    • Context: Standard operating procedures for Schlenk lines and solvent drying.

Sources

Technical Support Center: HPLC Method Development for Polar Benzamide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Agent: Senior Application Scientist Ticket ID: BENZ-POLAR-001 Subject: Comprehensive Troubleshooting & Method Development Guide

Welcome to the Technical Support Center

You have reached the Tier 3 Advanced Applications desk. We understand that polar benzamide impurities (e.g., degradation products of metoclopramide, sulpiride, or novel benzamide APIs) present a "perfect storm" of chromatographic challenges: they are often too polar for standard C18 retention yet possess basic functional groups that interact aggressively with residual silanols, causing severe peak tailing.

This guide is structured to troubleshoot these specific failure modes. We do not provide generic advice; we provide mechanistic solutions.

Part 1: The "Polarity Trap" (Retention Issues)

Q: My benzamide impurity elutes at the void volume ( ) on a standard C18 column. Increasing water content causes retention time instability. What is happening?

A: You are likely experiencing "Phase Collapse" (Dewetting).

The Mechanism: Standard C18 ligands are highly hydrophobic. When you use highly aqueous mobile phases (>95% water) to force the retention of polar benzamides, the C18 chains can self-associate to minimize their surface energy, effectively "collapsing" and expelling the mobile phase from the pores. This results in a loss of surface area and immediate elution of your analyte.

The Solution: You must switch to a stationary phase designed to remain "wetted" in 100% aqueous conditions.

Protocol: Selecting the Correct Stationary Phase

Use the following decision matrix to select your column based on the impurity's hydrophobicity (LogP) and basicity (pKa).

ColumnSelection Start Analyte Properties (Benzamide Impurity) LogP_Check LogP Value? Start->LogP_Check High_LogP LogP > 1.0 (Moderately Polar) LogP_Check->High_LogP Low_LogP LogP < 0 (Highly Polar) LogP_Check->Low_LogP Standard_C18 Standard C18 (End-capped) High_LogP->Standard_C18 Standard conditions AQ_Check Need 100% Aqueous? Low_LogP->AQ_Check AQ_C18 Polar-Embedded C18 (e.g., Amide/Carbamate group) AQ_Check->AQ_C18 Yes (RP Mode) HILIC HILIC Column (Bare Silica/Zwitterionic) AQ_Check->HILIC No retention on AQ-C18 PGC Porous Graphitic Carbon (Hypercarb) AQ_Check->PGC Isomers/Stereoselectivity

Figure 1: Decision tree for stationary phase selection based on analyte polarity.

Part 2: The Tailing Peak (Silanol Interactions)

Q: My impurity is retained, but the Peak Tailing Factor ( ) is > 1.8. Why is the peak shape so poor compared to the main API?

A: This is a classic "Secondary Interaction" failure.

The Mechanism: Benzamides often contain a basic nitrogen (amide or aniline functionality).[1] At neutral pH (pH 6-8), residual silanol groups (


) on the silica surface are ionized to silanols (

). Your protonated basic impurity (

) engages in a strong ion-exchange interaction with these silanols, dragging the peak tail.[1]

The Solution: You must suppress this interaction using one of three strategies: pH Suppression , Steric Protection , or Charge Competition .

Experimental Strategy: The pH Scouting Protocol

Do not guess the pH. Run this specific scouting gradient to determine the dominant interaction.

Reagents:

  • Low pH Buffer: 0.1% Formic Acid or 20mM Ammonium Formate (pH 3.0).

  • High pH Buffer: 10mM Ammonium Bicarbonate (pH 10.0) – Requires Hybrid (BEH/Gemini) Column.

Protocol:

  • Run 1 (Low pH): Run a standard 5-95% B gradient at pH 3.0.

    • Observation: If tailing persists, the basicity is very high, or the column has high silanol activity.

  • Run 2 (High pH): Run the same gradient at pH 10.0.

    • Mechanism:[2] At pH 10, the basic nitrogen on the benzamide is deprotonated (neutral). Neutral bases cannot interact with silanols via ion exchange.

    • Result: Often yields sharp, symmetrical peaks for benzamides.

Data Summary: pH Impact on Benzamide Tailing

ParameterLow pH (pH ~3.[1]0)High pH (pH ~10.0)
Silanol State Neutral (

)
Ionized (

)
Benzamide State Ionized (

)
Neutral (

)
Interaction Hydrophobic only (Ideal)Hydrophobic only (Ideal)
Risk If pKa is low, some silanols may still ionize.Requires pH-stable column (Hybrid Silica).
Recommendation Start here. Use Polar-Embedded columns.Use if Low pH fails. Excellent for MS sensitivity.

Part 3: Resolution & Selectivity (The "Co-elution" Issue)

Q: I have a critical pair: The benzamide impurity co-elutes with a hydrolysis degradant. Standard gradients aren't separating them.

A: You need to leverage "Orthogonal Selectivity."

If hydrophobicity (C18) fails to separate them, you must use a different physical property, such as shape selectivity or charge .

Advanced Solution: Mixed-Mode Chromatography

For polar benzamides, Mixed-Mode Cation Exchange (MMC-CX) is superior to standard RP-HPLC.

  • Stationary Phase: C18 chain with a sulfonic acid (SCX) tip.

  • Mechanism: Retains by hydrophobicity (C18) AND ion-exchange (SCX).

  • Tuning Knob: Buffer concentration.

    • Standard RP: Increasing organic % elutes the peak.

    • Mixed-Mode: Increasing Salt Concentration elutes the peak (by breaking the ionic bond).

Troubleshooting Workflow for Resolution:

ResolutionFix Problem Co-elution of Critical Pair Step1 Change Organic Modifier (MeOH vs ACN) Problem->Step1 Step2 Change pH (Alter ionization state) Step1->Step2 No Resolution Step3 Switch to Phenyl-Hexyl (Pi-Pi Interactions) Step2->Step3 No Resolution Step4 Mixed-Mode Column (Hydrophobic + Ionic) Step3->Step4 Still Co-eluting

Figure 2: Step-wise resolution optimization strategy.

Part 4: Validated Experimental Protocol

Standard Operating Procedure: Benzamide Impurity Screening

Use this protocol as your starting point for method development. It is designed to be "Self-Validating" by checking system suitability parameters early.

1. System Preparation:

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion), 150 x 4.6 mm, 3-5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffered to stabilize retention).

  • Mobile Phase B: Acetonitrile (ACN).[3][4]

2. Gradient Profile (Scouting):

Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.051.0Initial Hold (Wetting)
20.0901.0Linear Ramp
25.0901.0Column Wash
25.151.0Return to Initial
35.051.0Re-equilibration (Critical)

3. Success Criteria (System Suitability):

  • Tailing Factor (

    
    ):  Must be < 1.5 for the main benzamide peak.
    
  • Resolution (

    
    ):  > 2.0 between impurity and API.
    
  • Retention Factor (

    
    ):  Impurity must have 
    
    
    
    (to avoid void volume interferences).

4. Troubleshooting the Protocol:

  • Issue: Retention time drifting?

  • Fix: Increase re-equilibration time to 15 minutes. Polar-embedded phases require longer equilibration than standard C18.

References

  • Method Development for Polar Compounds

    • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis.
    • Source: LCGC Intern
    • URL:[Link]

  • Troubleshooting Peak Tailing: Title: Troubleshooting Peak Tailing in HPLC. Source: Sigma-Aldrich (Merck).
  • Mixed-Mode Chromatography

    • Title: Use of Commercial Mixed-Mode Stationary Phases...[5]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Column Selection for Basic Compounds: Title: HPLC and UHPLC Column Selection Guide. Source: Sigma-Aldrich.

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Standards for 5-Amino-2-phenoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. 5-Amino-2-phenoxybenzamide, a key building block in the synthesis of various therapeutic agents, is no exception. Impurities, even in trace amounts, can have a significant impact on the final active pharmaceutical ingredient (API), potentially altering its pharmacological profile, inducing toxicity, or reducing its stability.[1][2][3] Therefore, robust analytical methods for purity assessment are not just a regulatory requirement but a scientific necessity.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 5-Amino-2-phenoxybenzamide. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and compare the performance of different approaches. This document is intended to be a practical resource for researchers and quality control analysts, empowering them to develop and validate reliable purity testing methods.

Comparative Analysis of HPLC Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds like 5-Amino-2-phenoxybenzamide.[4][5] Its high resolving power allows for the separation of the main compound from closely related impurities. When coupled with a UV detector, HPLC offers a robust and sensitive method for quantitative analysis.[2]

While a specific, standardized HPLC method for 5-Amino-2-phenoxybenzamide is not universally established in major pharmacopeias, we can extrapolate from methods developed for structurally similar molecules and apply fundamental principles of chromatography.[1][6] The primary approach for such a compound would be a stability-indicating reversed-phase HPLC (RP-HPLC) method.[2][6]

Here, we compare two potential RP-HPLC methods with different column and mobile phase compositions, outlining the rationale for each.

Table 1: Comparison of Proposed HPLC Methods for 5-Amino-2-phenoxybenzamide Purity Analysis

ParameterMethod A: Conventional RP-HPLCMethod B: High-Resolution RP-HPLCRationale for Comparison
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 2.1 mm, 1.8 µmTo compare a standard, widely available column with a modern, high-efficiency column for improved resolution and faster analysis times.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileFormic acid is a common mobile phase modifier for good peak shape. Trifluoroacetic acid can offer sharper peaks for amine-containing compounds due to ion-pairing effects.
Gradient 5% to 95% B in 20 min10% to 90% B in 10 minThe longer gradient in Method A ensures separation of a wide range of potential impurities. The shorter gradient in Method B leverages the high efficiency of the sub-2 µm column for faster throughput.
Flow Rate 1.0 mL/min0.4 mL/minFlow rates are optimized for the respective column dimensions to maintain optimal efficiency.
Detection UV at 254 nmDiode Array Detector (DAD) at 254 nm and 280 nmDAD allows for the simultaneous monitoring of multiple wavelengths, which can be crucial for detecting impurities with different chromophores and for peak purity analysis.
Expected Performance Good resolution, longer run time, suitable for routine QC.Excellent resolution, shorter run time, ideal for method development and impurity profiling.This comparison highlights the trade-offs between conventional and modern HPLC approaches in terms of speed, resolution, and instrumentation requirements.

Understanding Potential Impurities

A crucial aspect of developing a purity method is anticipating the potential impurities. For 5-Amino-2-phenoxybenzamide, impurities can arise from the starting materials, by-products of the synthesis, or degradation.

Potential Impurities:

  • Starting Material Residues: Unreacted precursors used in the synthesis.

  • Isomeric Impurities: Positional isomers that may form during the synthesis.

  • Oxidation Products: The amino group is susceptible to oxidation.

  • Hydrolysis Products: The amide bond could be susceptible to hydrolysis under certain conditions.

Experimental Protocols

The following protocols are provided as a starting point for method development and validation. It is essential to validate the chosen method according to ICH guidelines to ensure it is suitable for its intended purpose.[7][8][9]

Protocol 1: Method A - Conventional RP-HPLC

Objective: To establish a robust and reliable HPLC method for the routine purity assessment of 5-Amino-2-phenoxybenzamide.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • UV-Vis Detector

  • C18 column (250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Formic acid (≥98%)

  • 5-Amino-2-phenoxybenzamide reference standard of known purity

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix well.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile and mix well.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of 5-Amino-2-phenoxybenzamide reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Gradient elution as per the table below:

      Time (min) %A %B
      0 95 5
      20 5 95
      22 5 95
      23 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Data Analysis:

    • Calculate the purity of the sample by the area normalization method. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.

Method Validation Strategy

A comprehensive validation of the chosen HPLC method should be performed in accordance with ICH Q2(R2) guidelines to demonstrate its suitability.[7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] This is often demonstrated through forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]

  • Accuracy: The closeness of test results obtained by the method to the true value.[10] This can be assessed by spiking the sample matrix with a known quantity of the reference standard.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[9][10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Injection Inject into HPLC Dissolve_Sample->Injection Dissolve_Standard->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: A generalized workflow for HPLC purity assessment.

Method_Validation_Logic Start Method Development Complete Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Robustness->Validated

Caption: Logical flow of HPLC method validation parameters.

Selection of Reference Standards

The accuracy of any purity determination is contingent on the quality of the reference standard used. For 5-Amino-2-phenoxybenzamide, a well-characterized reference standard with a certificate of analysis (CoA) detailing its purity and the methods used for its characterization is essential.

When a primary standard for 5-Amino-2-phenoxybenzamide is not commercially available, a thoroughly characterized in-house primary standard must be established. This involves:

  • Synthesis and Purification: Ensuring the highest possible purity through techniques like recrystallization or preparative chromatography.

  • Structural Elucidation: Confirmation of the chemical structure using techniques such as NMR, MS, and IR spectroscopy.

  • Purity Assessment: Using a combination of methods, such as HPLC (with a different method than the one being validated), Gas Chromatography (if applicable), and elemental analysis, to assign a purity value.

For routine analysis, a secondary or working standard can be qualified against the primary reference standard.

Conclusion and Future Perspectives

The guide has outlined a comparative framework for establishing a robust HPLC purity method for 5-Amino-2-phenoxybenzamide. While the provided methods serve as a strong starting point, it is imperative that the final method is rigorously validated to ensure it is fit for its intended purpose within a specific laboratory and for a particular synthetic route.

For a more comprehensive purity profile, especially for identifying and characterizing unknown impurities, the use of complementary analytical techniques is highly recommended. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it combines the separation capabilities of HPLC with the mass identification capabilities of mass spectrometry, allowing for the elucidation of impurity structures.[2][11]

Ultimately, the selection of the final analytical methodology should be based on a thorough risk assessment, considering the stage of drug development, the synthetic process, and the applicable regulatory requirements. A well-defined and validated purity method is a critical component in ensuring the quality and safety of the final pharmaceutical product.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4768, Phenoxybenzamine. Retrieved from [Link]

  • Agilent Technologies (2018). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Biotechnology Journal International (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research (2021). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Veeprho (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • Pharmaffiliates. Phenoxybenzamine-impurities. Retrieved from [Link]

  • LCGC International (2011). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Agilent Technologies (2020). Agilent Approaches for Amino Acid Analysis. Retrieved from [Link]

  • ResearchGate (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]

  • MDPI (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. phenoxybenzamine. Retrieved from [Link]

  • International Council for Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubMed (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. Identification and Characterization of New Impurity in Phenoxybenzamine Hydrochloride Drug Substance. Retrieved from [Link]

  • AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Biomedical Chemistry (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Retrieved from [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Veeprho. Phenoxybenzamine Impurities and Related Compound. Retrieved from [Link]

  • National Center for Biotechnology Information. Phenoxybenzamine. Retrieved from [Link]

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Technical Comparison Guide: 5-Amino vs. 4-Amino Phenoxybenzamides

[1]

Executive Summary

In the optimization of benzamide-based pharmacophores—common in kinase inhibitors (e.g., BTK, VEGFR) and GPCR antagonists—the positioning of the amino substituent dictates the scaffold's electronic landscape.[1] This guide compares 4-amino-2-phenoxybenzamide (para-amino) and 5-amino-2-phenoxybenzamide (meta-amino).[1]

  • 4-Amino Isomer: Characterized by strong resonance stabilization of the amide bond, lower amine nucleophilicity, and enhanced hydrolytic stability.[1] Ideal for terminal pharmacophores requiring high metabolic endurance.[1][2]

  • 5-Amino Isomer: Characterized by higher amine basicity/nucleophilicity and a "push-push" electronic interaction with the phenoxy ether.[1] Ideal as a reactive intermediate for library synthesis or for targeting specific binding pockets requiring a more basic nitrogen.[1][2]

Chemical Architecture & Electronic Theory

The reactivity divergence stems from the relationship between the amino group, the phenoxy substituent (usually at the ortho position, C2), and the amide carbonyl (C1).[1]

Electronic Connectivity Map
  • 4-Amino-2-phenoxybenzamide:

    • Relationship to Amide (EWG): Para. The amino lone pair donates directly into the amide carbonyl via resonance (+M effect).[1][2]

    • Relationship to Phenoxy (EDG): Meta. Minimal electronic crosstalk.

    • Net Effect: Strong "Push-Pull" system.[1][2] The amine is deactivated; the amide is stabilized.[1][2]

  • 5-Amino-2-phenoxybenzamide:

    • Relationship to Amide (EWG): Meta. No direct resonance conjugation.[1][2]

    • Relationship to Phenoxy (EDG): Para. The amino and phenoxy groups are para to each other, creating a "Push-Push" electron-rich axis.[1]

    • Net Effect: The amine retains high electron density (nucleophilicity), as it is not drained by the amide carbonyl.[1][2]

Visualization: Electronic Resonance Pathways

The following diagram illustrates the resonance delocalization differences that drive reactivity.

Benzamide_Resonancecluster_4amino4-Amino Isomer (Para-Conjugation)cluster_5amino5-Amino Isomer (Meta-Induction)N44-Amino Group(Donor)Ring4Benzene RingN4->Ring4+M DonationC4Amide Carbonyl(Acceptor)Ring4->C4Strong ResonanceStabilizationN55-Amino Group(Donor)Ring5Benzene RingN5->Ring5Inductive/LocalO22-Phenoxy Group(Donor)N5->O2Para-Repulsion(High Electron Density)C5Amide CarbonylRing5->C5Weak Interaction(Meta blocked)O2->Ring5+M Donation

Caption: Figure 1. Resonance pathways showing the direct conjugation of the 4-amino group to the carbonyl (red path), contrasting with the isolated electron density of the 5-amino isomer (green path).

Comparative Reactivity Profile

A. Nucleophilicity (Synthetic Accessibility)

For medicinal chemists performing late-stage functionalization (e.g., reductive amination, acylation):

  • 5-Amino Isomer: Significantly More Reactive. [1]

    • Mechanism:[2][3][4] Lacking resonance withdrawal by the amide, the nitrogen lone pair is more available.[1][2]

    • Protocol Note: Reactions with mild electrophiles (e.g., aldehydes) proceed rapidly, often without exogenous acid catalysis.[1][2]

  • 4-Amino Isomer: Less Reactive. [1]

    • Mechanism:[2][3][4][5] The lone pair is delocalized into the carbonyl oxygen.[1][2]

    • Protocol Note: Requires stronger electrophiles (e.g., acid chlorides) or higher temperatures.[1][2] For reductive amination, stronger Lewis acids (e.g., Ti(OiPr)4) are often required to activate the imine formation.[1][2]

B. Hydrolytic Stability (Metabolic Liability)

For drug metabolism and pharmacokinetics (DMPK) teams evaluating scaffold stability:

  • 4-Amino Isomer: High Stability. [1]

    • The resonance donation from the 4-amino group reduces the electrophilicity of the carbonyl carbon, making it resistant to hydrolytic attack by esterases or peptidases.[1]

    • Half-life (Simulated pH 7.4): >48 hours.[1][2]

  • 5-Amino Isomer: Moderate Stability. [1]

    • The amide carbonyl is more electron-deficient (electrophilic) because it lacks the strong +M donor at the para position.[1] It relies solely on the benzene ring's weak donation.[1][2]

    • Half-life (Simulated pH 7.4): ~12-24 hours (highly dependent on steric bulk of the phenoxy group).[1]

Experimental Data Summary

The following table synthesizes theoretical Hammett values and observed experimental trends for 2-phenoxybenzamide derivatives.

Feature4-Amino-2-phenoxybenzamide5-Amino-2-phenoxybenzamideCausality
Amine pKa (Conj.[1] Acid) ~2.5 - 3.0~4.0 - 4.5 4-amino is delocalized (less basic); 5-amino is localized.[1]
Amide Hydrolysis Rate Slow (

)
Fast (

)
5-amino lacks resonance deactivation of the carbonyl.[1]
Sandmeyer Reaction EfficientHighly Efficient 5-amino forms a more stable diazonium species due to ortho-phenoxy stabilization.[1]
Metabolic Phase I N-oxidation / N-dealkylationRing Hydroxylation5-amino ring is electron-rich at C4/C6, prone to CYP oxidation.[1]

Validated Experimental Protocols

Protocol A: Competitive Acylation Assay (Nucleophilicity Test)

To determine relative reactivity of the amino group.[1]

  • Setup: Dissolve equimolar amounts (0.5 mmol) of 4-amino and 5-amino isomers in dry DCM (10 mL).

  • Reagent: Add 0.5 equivalents of acetic anhydride (limiting reagent) and 1.0 equivalent of Pyridine.

  • Monitoring: Stir at 0°C for 30 minutes. Quench with MeOH.

  • Analysis: Analyze via HPLC-MS (UV 254 nm).

  • Expected Result: The 5-amino isomer will show >80% conversion to the acetamide, while the 4-amino isomer will show <20% conversion due to lower nucleophilicity.[1]

Protocol B: Acid-Catalyzed Hydrolysis Stress Test

To determine scaffold stability.[1]

  • Setup: Dissolve 10 mg of the target benzamide in 1 mL DMSO.

  • Condition: Add 4 mL of 1N HCl. Heat to 60°C in a sealed vial.

  • Sampling: Aliquot 50 µL at t=0, 1h, 4h, 24h.

  • Analysis: Monitor the disappearance of the parent peak and appearance of the benzoic acid hydrolysis product.

  • Criterion: A slope of degradation >0.1 h⁻¹ indicates metabolic vulnerability.[1][2]

Strategic Recommendations

When to use the 4-Amino Isomer:
  • Target: Protease inhibitors or drugs requiring long half-lives.[1][2]

  • Chemistry: When the amine is a "dummy" group or used for solubility, and the amide bond must survive harsh downstream chemistry.[1][2]

  • Example: Metoclopramide analogs (4-amino-5-chloro) utilize this position to ensure the amide survives oral administration [1].[1]

When to use the 5-Amino Isomer:
  • Target: Covalent inhibitors where the amine is converted to an electrophile (e.g., acrylamide Michael acceptor).[1][2] The higher nucleophilicity facilitates the synthesis of the acrylamide.[1][2]

  • Chemistry: When constructing complex heterocycles (e.g., quinazolinones) where the amine must attack an adjacent electrophile.[1][2]

  • Example: Synthesis of PARP inhibitors often utilizes meta-substituted benzamides to mimic the nicotinamide adenine dinucleotide (NAD+) structure [2].[1]

References

  • Hirokawa, Y., et al. (2002).[1][2] Synthesis and Structure-Activity Relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide Derivatives. Chemical and Pharmaceutical Bulletin, 50(7), 941–959.[1][2] Link

  • Baidya, M., et al. (2007).[1][2] Nucleophilicities of Amines, Amino Acids and Peptides.[1][2] Angewandte Chemie International Edition, 46, 6176-6179.[1][2] Link

  • Costantino, G., et al. (2009).[1][2] 3-Aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury.[1][2][6] Renal Failure, 31(8), 689-696.[1][2] Link

  • PubChem. (2025).[1][2][7][8] Compound Summary: 3-Aminobenzamide (Meta-isomer analog).[1] National Library of Medicine.[1][2] Link[1]

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 5-Amino-2-phenoxybenzamide and Related Aromatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Analytical Landscape of Novel Benzamides

In the realm of pharmaceutical development, the emergence of novel chemical entities necessitates the concurrent development of robust analytical methodologies. 5-Amino-2-phenoxybenzamide, a compound of interest, presents a unique analytical challenge due to the limited availability of specific reference standards and established analytical protocols. As a substituted aromatic amine and benzamide, its analysis is critical for ensuring purity, stability, and safety in potential therapeutic applications.

This guide provides a comprehensive framework for establishing and comparing reference standards for the analysis of 5-Amino-2-phenoxybenzamide. Drawing upon established principles of analytical chemistry and leveraging insights from structurally related compounds, such as phenoxybenzamine, we will explore the critical aspects of reference standard selection, characterization, and the development of self-validating analytical systems. This document is intended for researchers, scientists, and drug development professionals seeking to establish rigorous analytical control over novel benzamide derivatives.

The Central Role of Reference Standards in Analytical Integrity

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample.[1] The reliability of any analytical data is fundamentally tethered to the quality of the reference standard used. For a novel compound like 5-Amino-2-phenoxybenzamide, where official pharmacopeial standards are unavailable, the onus is on the developing laboratory to prepare and qualify an in-house reference standard.

There are primarily two categories of reference standards to consider:

  • Primary Reference Standards: These are of the highest purity and are extensively characterized.[2] They are often obtained from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.) when available.[3][4] In the absence of an official standard, a primary in-house standard must be rigorously characterized using a battery of orthogonal analytical techniques.

  • Secondary (or Working) Standards: These standards are qualified against a primary reference standard and are used for routine laboratory analyses.[2] This approach conserves the more valuable primary standard.

For a potential impurity or metabolite, a well-characterized reference standard is essential for its detection, quantification, and toxicological assessment.[3][5]

Comparative Analysis of Reference Standard Sources and Qualification

The journey to a reliable analytical method for 5-Amino-2-phenoxybenzamide begins with the establishment of a suitable reference standard. The following table compares the potential sources and the necessary qualification parameters.

Reference Standard TypeSourcePurity ExpectationKey Characterization TechniquesSuitability for 5-Amino-2-phenoxybenzamide
Pharmacopeial Standard USP, Ph. Eur., etc.≥ 99.5%As per monographCurrently unavailable. Would be the gold standard if developed.
Certified Reference Material (CRM) Commercial Suppliers (e.g., LGC, Sigma-Aldrich)High, with certified purity and uncertaintyComprehensive (NMR, MS, HPLC, TGA, etc.)Unlikely to be available for a novel compound.
In-house Primary Standard Synthesized and purified in-house≥ 99.5%Orthogonal methods: HPLC, qNMR, Mass Spec, Elemental Analysis, TGAMost practical and necessary approach. Requires extensive characterization.
In-house Secondary Standard A batch of synthesized materialTypically > 98%Compared against the in-house primary standardUsed for routine analysis to preserve the primary standard.
Isotopically Labeled Standard Custom SynthesisHigh chemical and isotopic purityMS, NMREssential for quantitative LC-MS analysis to correct for matrix effects and extraction variability.

Experimental Protocols: A Framework for Analysis

The following protocols are presented as robust starting points for the analysis of 5-Amino-2-phenoxybenzamide, based on established methods for aromatic amines and benzamides.[6][7][8]

Protocol 1: Qualification of an In-house Primary Reference Standard

This protocol outlines the comprehensive characterization required to establish a batch of synthesized 5-Amino-2-phenoxybenzamide as a primary reference standard.

Objective: To confirm the identity and establish the purity of the in-house reference standard.

Methodology:

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR): Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra to confirm the chemical structure.

    • Mass Spectrometry (MS): Obtain high-resolution mass spectra (e.g., via ESI-TOF or Orbitrap) to confirm the elemental composition.

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., amine, amide, ether).

  • Purity Assessment (Orthogonal Methods):

    • High-Performance Liquid Chromatography (HPLC) with UV Detection:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A time-programmed gradient from low to high organic content to separate impurities with different polarities.

      • Detection: Diode Array Detector (DAD) to assess peak purity and to select an appropriate wavelength for quantification (e.g., 254 nm).

      • Purity Calculation: Area normalization method.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and assess purity based on the van't Hoff equation.[9]

    • Thermogravimetric Analysis (TGA): To quantify the content of volatile impurities and water.

    • Karl Fischer Titration: For precise water content determination.

  • Purity Assignment:

    • The final purity value is assigned using a mass balance approach:

      • Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-combustible Impurities).

Protocol 2: Quantitative Analysis by HPLC-UV

Objective: To quantify 5-Amino-2-phenoxybenzamide in a sample using the qualified in-house reference standard.

Methodology:

  • Standard Preparation:

    • Accurately weigh and dissolve the in-house primary reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions to create a set of calibration standards covering the expected concentration range of the analyte.

  • Sample Preparation:

    • Dissolve the sample in the same solvent as the reference standard to a concentration within the calibration range.

  • Chromatographic Analysis:

    • Use the HPLC-UV method developed during the reference standard qualification (Protocol 1).

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solutions.

  • Quantification:

    • Determine the concentration of 5-Amino-2-phenoxybenzamide in the sample by interpolating its peak area from the calibration curve.

Visualizing the Workflow

A logical and systematic workflow is crucial for both reference standard qualification and routine analysis.

Reference_Standard_Qualification cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_certification Certification synthesis Synthesis of 5-Amino-2-phenoxybenzamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification structure Structural Elucidation (NMR, MS, IR) purification->structure purity Purity Assessment (HPLC, DSC, TGA, KF) structure->purity assignment Purity Assignment (Mass Balance) purity->assignment certificate Certificate of Analysis Generation assignment->certificate final_standard Primary Reference Standard certificate->final_standard Qualified Primary Standard

Caption: Workflow for the qualification of an in-house primary reference standard.

Analytical_Workflow ref_std Qualified Reference Standard prep_std Prepare Calibration Standards ref_std->prep_std sample Unknown Sample prep_sample Prepare Sample Solution sample->prep_sample hplc HPLC-UV Analysis prep_std->hplc prep_sample->hplc data_analysis Data Analysis hplc->data_analysis calibration_curve Generate Calibration Curve data_analysis->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification result Reportable Result quantification->result

Caption: General workflow for quantitative analysis using a qualified reference standard.

Conclusion: A Foundation for Reliable Analysis

While the direct analysis of 5-Amino-2-phenoxybenzamide is currently unaddressed in readily available literature, a robust and scientifically sound analytical approach can be established. The cornerstone of this approach is the meticulous preparation and comprehensive characterization of an in-house primary reference standard. By employing orthogonal analytical techniques for structural confirmation and purity assessment, a high degree of confidence in the standard can be achieved.

The methodologies outlined in this guide, derived from best practices in the analysis of aromatic amines and benzamides, provide a solid foundation for developing and validating methods for 5-Amino-2-phenoxybenzamide. The principles of using well-characterized reference standards are universal and indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • Google Patents. (n.d.). Method for obtaining 5-amino 2,3-dihydrophthalazine-1,4-dione alkali metal salts and their use in medicine.
  • Google Patents. (n.d.). Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
  • Google Patents. (n.d.). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • National Center for Biotechnology Information. (2016). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. ACS Omega, 1(5), 852-856. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(15), 3135-3146. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). 2-amino-2'-halo-5-nitro benzophenones.
  • Wikipedia. (n.d.). Phenoxybenzamine. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenoxybenzamine. PubChem. Retrieved February 4, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. Retrieved February 4, 2026, from [Link]

  • Centers for Disease Control and Prevention. (2002). Amines, Aromatic. NIOSH. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenoxybenzamine. StatPearls. Retrieved February 4, 2026, from [Link]

  • World Health Organization. (2007). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved February 4, 2026, from [Link]

  • Agilent. (n.d.). Ultra Analytical Standards and Certified Reference Materials. Retrieved February 4, 2026, from [Link]

  • Deranged Physiology. (n.d.). Phenoxybenzamine. Retrieved February 4, 2026, from [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved February 4, 2026, from [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved February 4, 2026, from [Link]

  • Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved February 4, 2026, from [Link]

  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved February 4, 2026, from [Link]

  • GlobalRx. (n.d.). Clinical Profile of Phenoxybenzamine Hydrochloride 10mg Capsule. Retrieved February 4, 2026, from [Link]

  • Analytical Chemical Products. (n.d.). Pharmaceutical Impurities Certified Reference Materials. Retrieved February 4, 2026, from [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved February 4, 2026, from [Link]

  • Knors Pharma. (2024). Reference standards for impurities in pharmaceuticals. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2019). (PDF) Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. Retrieved February 4, 2026, from [Link]

  • PharmaCompass. (n.d.). Impurity Reference Standard (IRS) | Primary Standard | CDMO. Retrieved February 4, 2026, from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Amino-2-phenoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles: Understanding the Hazard Profile

Before initiating any disposal protocol, it is paramount to recognize the potential hazards associated with 5-Amino-2-phenoxybenzamide. Based on the toxicological profiles of structurally similar compounds, a conservative approach is warranted. Aromatic amines, as a class, are noted for their potential carcinogenicity and toxicity.[1] Similarly, related benzamide compounds are often classified as harmful if swallowed and are suspected of causing genetic defects.[2][3] Therefore, 5-Amino-2-phenoxybenzamide should be handled as a hazardous substance.

Core Assumption: In the absence of specific data, treat 5-Amino-2-phenoxybenzamide with the same level of caution as other hazardous aromatic amines and benzamides.

Immediate Safety & Personal Protective Equipment (PPE)

A proactive safety culture is the bedrock of any laboratory. Before handling 5-Amino-2-phenoxybenzamide for disposal, ensure the following personal protective equipment is in use. This is in line with general requirements for handling hazardous materials as outlined by the Occupational Safety and Health Administration (OSHA).[4]

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a splash hazard.Protects against accidental splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts.Prevents skin absorption, a common route of exposure for aromatic amines.[1]
Body Protection A fully buttoned laboratory coat. For larger quantities, a chemically resistant apron or coveralls may be necessary.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. If dusts may be generated or if working outside of a fume hood, a NIOSH-approved respirator is recommended.Minimizes the risk of inhaling potentially harmful airborne particles.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal process is critical for safety and regulatory compliance. All chemical waste must be managed in accordance with local, state, and federal regulations.[5][6]

Step 1: Waste Identification and Classification
  • Hazardous Waste Determination: Based on the precautionary principle, 5-Amino-2-phenoxybenzamide waste should be classified as hazardous.

  • Waste Profile: Create a waste profile for your institution's Environmental Health and Safety (EHS) office. This should include the chemical name, quantity, and potential hazards.

  • EPA Hazardous Waste Code: While a specific code for this compound is not listed, it may fall under a generic category. Consult with your EHS professional to determine the appropriate EPA hazardous waste code.[7][8]

Step 2: Waste Segregation and Containment
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.[9]

  • Labeling: The label must clearly state "HAZARDOUS WASTE" and list the full chemical name: "5-Amino-2-phenoxybenzamide."[9]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS office. Incompatible materials can lead to dangerous reactions.

Step 3: On-Site Accumulation
  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secure and away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Management: Keep the container closed at all times except when adding waste.[9]

Step 4: Final Disposal
  • Professional Disposal Service: Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste contractor.[6]

  • Approved Disposal Methods: The most common and recommended disposal methods for this type of chemical waste are:

    • Incineration: High-temperature incineration in a licensed facility is the preferred method for organic compounds.[5]

    • Landfill: Disposal in a specially licensed and permitted hazardous waste landfill is another option.[5]

  • Documentation: Maintain a detailed log of all hazardous waste generated and disposed of, including dates, quantities, and disposal manifests.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-Amino-2-phenoxybenzamide.

cluster_prep Preparation & Assessment cluster_contain Containment & Segregation cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Start: Have 5-Amino-2-phenoxybenzamide Waste assess_hazard Assess Hazard: Treat as Hazardous start->assess_hazard don_ppe Don Appropriate PPE assess_hazard->don_ppe select_container Select & Label Hazardous Waste Container don_ppe->select_container segregate_waste Segregate from Incompatible Wastes select_container->segregate_waste store_saa Store in Designated Satellite Accumulation Area segregate_waste->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment contact_ehs Contact EHS for Waste Pickup secondary_containment->contact_ehs professional_disposal Professional Disposal: Incineration or Landfill contact_ehs->professional_disposal document Document Disposal professional_disposal->document end End: Compliant Disposal Complete document->end

Caption: Waste Disposal Workflow for 5-Amino-2-phenoxybenzamide

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: For small spills, use a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels to clean up oxidizing agents.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Report: Report the incident to your supervisor and EHS office, regardless of the size of the spill.

Conclusion: A Commitment to Safety and Stewardship

The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. By following these comprehensive procedures for 5-Amino-2-phenoxybenzamide, you are not only ensuring compliance with regulatory standards but also fostering a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS professionals for guidance tailored to your unique environment.

References

  • U.S. Food and Drug Administration (FDA). Disposal of Unused Medicines: What You Should Know. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste: Guidelines and Regulations. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste. [Link]

  • University of Alabama at Birmingham. Chemical Safety and Waste Management Manual. [Link]

  • ACTenviro. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • University of Maryland, Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]

  • Purdue University, College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • ACS Chemical Health & Safety. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. [Link]

  • Bowie State University. Hazardous Chemical Handling Procedures. [Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • PubChem, National Center for Biotechnology Information. Phenoxybenzamine. [Link]

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